N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, a sulfonamide group, and a chlorinated phenyl ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the sulfonamide group and the chlorinated phenyl ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are increasingly being adopted to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the quinoxaline core or the phenyl ring, leading to the formation of new functional groups.
Reduction: Reduction reactions can target the sulfonamide group or the quinoxaline core, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline core may yield quinoxaline N-oxides, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoxaline derivatives have shown promise.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonamide group can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of target proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and sulfonamide-containing molecules, such as:
- N-(4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-4-methylbenzenesulfonamide
- 2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide
- 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
887197-88-8 |
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Molecular Formula |
C21H16ClN3O3S |
Molecular Weight |
425.89 |
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H16ClN3O3S/c1-13-6-9-15(10-7-13)29(27,28)25-17-11-8-14(22)12-16(17)20-21(26)24-19-5-3-2-4-18(19)23-20/h2-12,25H,1H3,(H,24,26) |
InChI Key |
SFHDSHZYTRICJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |
solubility |
not available |
Origin of Product |
United States |
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